An In-Depth Technical Guide to Ethyl 3-Amino-2,2-dimethylpropanoate Hydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Ethyl 3-Amino-2,2-dimethylpropanoate Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is a valuable bifunctional molecule increasingly utilized in the landscape of pharmaceutical and chemical research. As a derivative of β-alanine, its unique structural features—a primary amine and an ethyl ester flanking a sterically hindered quaternary carbon center—make it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic and analytical protocols, and a discussion of its current and potential applications in drug discovery and development. The insights herein are curated to empower researchers to effectively harness the synthetic potential of this compound.
Physicochemical Properties
The hydrochloride salt of Ethyl 3-amino-2,2-dimethylpropanoate exists as a stable, crystalline solid, which enhances its shelf-life and handling properties compared to the free base. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 80253-38-9 | [1] |
| Molecular Formula | C₇H₁₆ClNO₂ | |
| Molecular Weight | 181.66 g/mol | [2] |
| Appearance | White to off-white crystalline solid | Inferred from related compounds |
| Melting Point | 101 °C | [3] |
| Solubility | Soluble in water and polar protic solvents like methanol and ethanol.[4] Limited solubility in less polar organic solvents such as dichloromethane and ethyl acetate, and generally insoluble in non-polar solvents like hexanes.[4] | Inferred from related amino acid hydrochlorides |
Spectroscopic Characterization
¹H NMR Spectroscopy (Expected)
The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are predicted in ppm relative to a standard reference.
-
Ethyl group (ester): A triplet at approximately 1.2-1.3 ppm (3H, -CH₂CH₃) and a quartet at around 4.1-4.2 ppm (2H, -CH₂CH₃).
-
Gem-dimethyl group: A singlet at approximately 1.2-1.3 ppm (6H, -C(CH₃)₂-).
-
Methylene group (adjacent to amine): A singlet or a broad multiplet around 3.0-3.2 ppm (2H, -CH₂NH₃⁺).
-
Ammonium protons: A broad singlet at a variable chemical shift, typically downfield (e.g., 7.5-8.5 ppm), depending on the solvent and concentration, due to proton exchange (-NH₃⁺).
¹³C NMR Spectroscopy (Expected)
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.[5]
-
Ethyl group (ester): Signals around 14 ppm (-CH₂CH₃) and 61 ppm (-CH₂CH₃).
-
Gem-dimethyl group: A signal around 25 ppm (-C(CH₃)₂-).
-
Quaternary carbon: A signal in the region of 40-45 ppm (-C(CH₃)₂-).
-
Methylene group (adjacent to amine): A signal around 45-50 ppm (-CH₂NH₃⁺).
-
Carbonyl carbon (ester): A signal in the downfield region, approximately 170-175 ppm (C=O).
Infrared (IR) Spectroscopy (Expected)
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
-
N-H stretching (ammonium): A broad band in the region of 2800-3200 cm⁻¹, characteristic of an amine salt.
-
C=O stretching (ester): A strong, sharp absorption band around 1730-1750 cm⁻¹.
-
C-O stretching (ester): A strong band in the 1150-1250 cm⁻¹ region.
-
N-H bending (ammonium): A medium intensity band around 1500-1600 cm⁻¹.
Mass Spectrometry (Expected)
Under electrospray ionization (ESI) in positive mode, the mass spectrum is expected to show the molecular ion of the free base.
-
[M+H]⁺: m/z ≈ 146.12, corresponding to the protonated form of the free amine (C₇H₁₅NO₂ + H⁺).[6]
Synthesis and Purification
The synthesis of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride can be approached through several established synthetic routes for β-amino esters, followed by salt formation.
Synthetic Strategy: Aza-Michael Addition
A common and efficient method for the synthesis of β-amino esters is the aza-Michael addition of an amine to an α,β-unsaturated ester.[7][8][9] However, for this specific compound, a more practical approach involves the esterification of the corresponding β-amino acid.
Experimental Protocol: Esterification of 3-Amino-2,2-dimethylpropanoic Acid
This protocol is based on well-established procedures for the esterification of amino acids.[10][11][12]
Step 1: Esterification
-
Suspend 3-amino-2,2-dimethylpropanoic acid (1 equivalent) in anhydrous ethanol (5-10 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the stirred suspension or add thionyl chloride (1.1-1.2 equivalents) dropwise. The addition of thionyl chloride will generate HCl in situ.[10]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
Step 2: Isolation and Purification
-
Concentrate the reaction mixture under reduced pressure to remove the excess ethanol and HCl.
-
The resulting crude solid or oil is triturated with cold diethyl ether to induce crystallization and to wash away non-polar impurities.[13]
-
Collect the white crystalline solid by filtration.
-
Wash the solid with a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride.
-
For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether.
Caption: Workflow for purity analysis by HPLC.
Applications in Drug Discovery and Development
The structural attributes of Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride make it a valuable starting material in medicinal chemistry.
-
Scaffold for Bioactive Molecules: As a versatile small molecule scaffold, it provides a foundation for the synthesis of a diverse range of compounds for screening in drug discovery programs. [2]* Synthesis of β-Lactams: β-Amino esters are well-established precursors for the synthesis of β-lactams, a core structural motif in many antibiotic classes. [14][15][16]The sterically hindered gem-dimethyl group can influence the stereochemical outcome of cyclization reactions and the biological activity of the resulting β-lactam.
-
Peptide Mimetics: The β-amino acid scaffold can be incorporated into peptide sequences to create peptidomimetics with enhanced stability against enzymatic degradation compared to natural α-amino acid-based peptides.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be observed when handling Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [7][8]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. [7]Avoid contact with skin and eyes. [7]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. [8]Due to its hygroscopic nature, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability. [3][8]* Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is a synthetically useful building block with significant potential in pharmaceutical and chemical research. Its straightforward synthesis, stability, and bifunctional nature allow for its incorporation into a variety of molecular frameworks. This guide has provided a detailed overview of its chemical properties, synthesis, analysis, and applications, with the aim of facilitating its effective use in the laboratory.
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